molecular formula C11H17N B13915679 2-(2,2-Dimethylpropyl)benzenamine

2-(2,2-Dimethylpropyl)benzenamine

Cat. No.: B13915679
M. Wt: 163.26 g/mol
InChI Key: ZEVLRTCARXRDHC-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)benzenamine, also known as N-(2,2-dimethylpropyl)aniline, is a substituted benzenamine characterized by a bulky 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom of an aniline moiety. Its molecular formula is C₁₂H₁₇N (molecular weight: 175.27 g/mol), and its CAS Registry Number is 7210-81-3 .

Properties

IUPAC Name

2-(2,2-dimethylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVLRTCARXRDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-propyl)-phenylamine typically involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-dimethyl-propyl)-phenylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-propyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-propyl)-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-propyl)-phenylamine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-(2,2-Dimethylpropyl)-N-methylbenzenamine
  • Formula : C₁₃H₁₉N
  • CAS RN : 53927-61-0
  • Key Feature : Addition of a methyl group on the nitrogen atom increases steric bulk and reduces nucleophilicity compared to 2-(2,2-dimethylpropyl)benzenamine. This modification may alter binding affinity in receptor-based applications .
N-(2,2-Dimethylpropyl)-2-nitro-5-piperazin-1-ylaniline Hydrochloride
  • Formula : C₁₅H₂₃N₅O₂·HCl
  • CAS RN: Not explicitly listed (see Synonyms in ).
  • The hydrochloride salt improves solubility .
2-Phenylpropylamine
  • Formula : C₉H₁₃N
  • CAS RN : 582-22-9
  • Key Feature : A β-methylphenethylamine derivative lacking the neopentyl group. Smaller substituents reduce steric hindrance, increasing reactivity in condensation reactions. Used as a precursor in stimulant synthesis .
2-Methyl-6-(1-methylpropyl)benzenamine
  • Formula : C₁₁H₁₇N
  • CAS RN : 104178-04-3
  • Key Feature: A branched alkyl substituent on the benzene ring (rather than the amine) alters electronic properties, directing electrophilic substitution to specific positions. Potential use in dye intermediates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility LogP (Lipophilicity)
2-(2,2-Dimethylpropyl)benzenamine 175.27 Not reported Low (hydrophobic) ~3.5 (estimated)
N-(2,2-Dimethylpropyl)-N-methylbenzenamine 189.30 Not reported Very low ~4.0
2-Phenylpropylamine 135.21 214–216°C (bp) Moderate in ethanol ~1.8
2-Methyl-6-(1-methylpropyl)benzenamine 163.26 Not reported Low in water ~3.0

Notes:

  • The neopentyl group in 2-(2,2-dimethylpropyl)benzenamine significantly increases hydrophobicity (LogP ~3.5) compared to simpler analogs like 2-phenylpropylamine (LogP ~1.8) .
  • Nitro and piperazine substituents (Compound B) introduce polar functional groups, reducing LogP and enhancing water solubility when ionized .

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